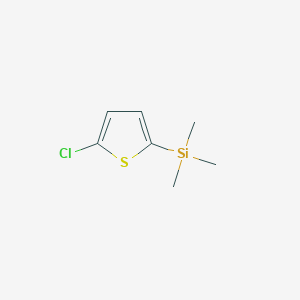

2-(Trimethylsilyl)-5-chlorothiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

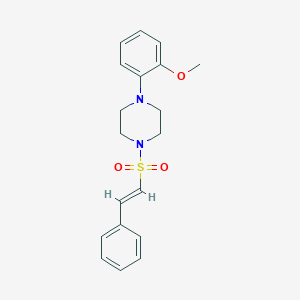

Vue d'ensemble

Description

Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Applications De Recherche Scientifique

Electrochemical Properties and Selectivity

A study explored the electrochemical trimethylsilylation of halothiophenes, including 2-(trimethylsilyl)-5-chlorothiophene. It found excellent selectivity in the silylation process, highlighting its potential in electrochemical applications (Deffieux et al., 1996).

Photoluminescence and Structural Aspects

Research on 2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide, a related compound, showed high efficiency in blue fluorescence emission. This suggests potential applications in photoluminescent materials (Tedesco et al., 2001).

Organic Synthesis and Reactions

A novel Friedel-Crafts type reaction involving 2-chlorothiophene with active aromatic compounds, including 2-(Trimethylsilyl)-5-chlorothiophene, was investigated. This research can inform synthetic organic chemistry practices (Sone et al., 1986).

Synthesis of Luminescent Materials

A study on 1,2-Bis(trimethylsilyl)benzenes, closely related to 2-(Trimethylsilyl)-5-chlorothiophene, presented new methods for synthesizing efficient benzyne precursors and luminophores (Lorbach et al., 2010).

Lithiation and Silyl Protection

The lithiation of benzothiophenes and benzofurans, protected by 2-trimethylsilyl, demonstrated superior results in certain chemical reactions, emphasizing the importance of silyl protection in organic synthesis (Hansen et al., 2004).

Gas-Phase Reactions and Synthesis

The gas-phase reactions of tetrachlorogermane with chlorothiophenes, including 5-chloro-2-trimethylsilylthiophene, were studied. This research contributes to the understanding of gas-phase synthesis processes (Chernyshev et al., 2007).

Electrochemical Polymerization

Electrochemical polymerization of 2,5-bis(trimethylsilyl)thiophene, a similar compound, resulted in conducting films. This study underscores the potential of such compounds in the development of conducting materials (Masuda et al., 1992).

Safety And Hazards

Propriétés

IUPAC Name |

(5-chlorothiophen-2-yl)-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClSSi/c1-10(2,3)7-5-4-6(8)9-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVFWQJNVZTDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(S1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trimethylsilyl)-5-chlorothiophene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2497275.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)

![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)

![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/no-structure.png)